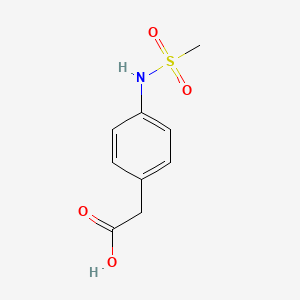

4-(Methylsulphonylamino)phenylacetic acid

Overview

Description

4-(Methylsulphonylamino)phenylacetic acid (MSAPA) is an important and widely used chemical compound in the scientific community. It is utilized in a variety of applications, ranging from synthesis to biochemical and physiological research. MSAPA can be synthesized using a variety of methods and has a wide range of biological and biochemical effects.

Scientific Research Applications

Synthesis and Structure Elucidation

The compound has been used in the synthesis and structure elucidation of various derivatives with significant biological activities. For instance, it has been involved in the preparation of phenylamides with immunological activity. These compounds were found to inhibit immune responses and are potentially useful in medical applications like organ transplantation and combating pathogen invasion (Ryng et al., 1997).

Chemical Synthesis and Production

In chemical synthesis, derivatives of 4-(Methylsulphonylamino)phenylacetic acid have been synthesized through various chemical reactions, serving as precursors or intermediates in the production of other complex compounds. For instance, a synthesis process using piperonal aldehyde as the raw material was developed to produce certain derivatives with high purity and considerable yield (Han Xue-lian, 2007). Moreover, the photochemistry of similar compounds like 4-(methylthio)phenylacetic acid has been studied, revealing complex photolysis mechanisms and various photoproducts, which are essential for understanding the compound's behavior under light exposure and its potential applications in photochemistry (Filipiak et al., 2005).

Biological Activity and Applications

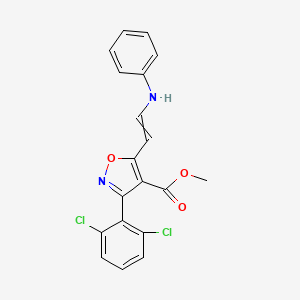

Compounds derived from 4-(Methylsulphonylamino)phenylacetic acid have been explored for their biological activities. For example, rofecoxib analogs, expected to have anti-inflammatory activity, were synthesized through a reaction involving a derivative of 4-(Methylsulphonylamino)phenylacetic acid (Abdellatif et al., 2013). Similarly, other derivatives were synthesized with the expectation of antiinflammatory activity, indicating the compound's role in developing potential anti-inflammatory drugs (Abdellatif et al., 2013).

properties

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTWMOUDEJBNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378766 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulphonylamino)phenylacetic acid | |

CAS RN |

56205-88-0 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)

![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)